1-(2-Amino-6-methylphenyl)piperidin-2-one chemical properties
1-(2-Amino-6-methylphenyl)piperidin-2-one chemical properties
An In-depth Technical Guide to 1-(2-Amino-6-methylphenyl)piperidin-2-one
Introduction
1-(2-Amino-6-methylphenyl)piperidin-2-one is a heterocyclic compound of significant interest in the field of medicinal chemistry and drug development. Its unique structure, featuring a piperidinone ring linked to a substituted aniline, positions it as a valuable scaffold and key intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic characteristics, reactivity, and applications, tailored for researchers and scientists in drug discovery. The molecule's utility primarily stems from its role as a building block for selective kinase inhibitors, particularly those targeting Janus kinase 2 (JAK2), which are implicated in various inflammatory diseases and cancers.[1] Furthermore, its potential to be modified for creating CNS-active agents highlights its versatility.[1]
Core Chemical and Physical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate storage, handling, and formulation strategies.
Structural and Molecular Data
The structure combines a saturated lactam (piperidin-2-one) with an aromatic amine, creating a rigid framework that can be strategically functionalized.
Caption: Chemical structure of 1-(2-Amino-6-methylphenyl)piperidin-2-one.
Physicochemical Properties Summary
The following table summarizes the key identifiers and physical properties for this compound.
| Property | Value | Source |
| CAS Number | 1211496-23-9 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O | [1] |
| Molecular Weight | 204.27 g/mol | [1] |
| Appearance | (Not specified, likely a solid at room temp.) | - |
| Solubility | (Not specified, likely soluble in organic solvents like chloroform and methanol) | - |
| Storage Conditions | Room temperature, away from light, stored under an inert gas | [1] |
Synthesis and Mechanistic Insights
While specific proprietary synthesis routes may vary, a plausible and efficient pathway can be designed based on established organic chemistry principles, such as palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, making it an ideal choice for coupling an amine with an aryl halide.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
This approach involves the coupling of 2-bromo-3-methylaniline with piperidin-2-one. The choice of this pathway is based on the high functional group tolerance and efficiency of modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized for scale and specific laboratory conditions.
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Reactor Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-bromo-3-methylaniline (1.0 eq), piperidin-2-one (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous toluene via cannula.
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Reaction: Heat the mixture with stirring (e.g., at 100-110 °C) and monitor the reaction progress using TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Concentrate the solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.
Spectroscopic Analysis and Structural Elucidation
Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods. Below are the expected characteristic signals for 1-(2-Amino-6-methylphenyl)piperidin-2-one, based on its functional groups and data from analogous structures.[2][3]
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic Protons: Signals in the ~6.5-7.5 ppm range. - -NH₂ Protons: A broad singlet, which may vary in chemical shift (~3.5-5.5 ppm). - Piperidinone Protons: Aliphatic protons adjacent to N and C=O will be deshielded (~2.5-3.5 ppm), while others will be further upfield (~1.5-2.5 ppm). - -CH₃ Protons: A singlet around ~2.0-2.3 ppm. |
| ¹³C NMR | - C=O (Amide): A signal in the ~170-175 ppm range. - Aromatic Carbons: Multiple signals in the ~110-150 ppm range. - Aliphatic Carbons: Signals for the piperidinone ring carbons in the ~20-50 ppm range. - -CH₃ Carbon: A signal around ~15-20 ppm. |
| IR Spectroscopy | - N-H Stretch (Amino): Two characteristic sharp or broad bands in the 3300-3500 cm⁻¹ region.[2] - C=O Stretch (Amide): A strong, sharp absorption band around 1650-1680 cm⁻¹. - C-N Stretch: Signals in the 1250-1350 cm⁻¹ range. - Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (e.g., [M+H]⁺ at m/z 205.13 in ESI-MS). - Fragmentation: Characteristic fragmentation patterns involving the loss of CO or cleavage of the piperidinone ring. |
Chemical Reactivity and Potential Transformations
The molecule's reactivity is governed by its three primary functional domains: the primary aromatic amine, the tertiary lactam, and the substituted aromatic ring. This polyfunctionality is precisely what makes it a versatile intermediate.
Caption: Key reactive sites and potential transformations of the molecule.
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Aromatic Amine: The primary amino group is nucleophilic and can readily undergo acylation, sulfonylation, or alkylation. This site is often the starting point for building out the complex side chains required for kinase inhibition. It also strongly activates the aromatic ring for electrophilic substitution.
-
Lactam Ring: The amide bond within the piperidinone ring is stable under most conditions but can be hydrolyzed under harsh acidic or basic conditions to open the ring, yielding the corresponding amino acid derivative.
-
Aromatic Ring: The ring is activated by the amino group, directing electrophilic aromatic substitution (e.g., halogenation, nitration) to the positions ortho and para to it. The steric hindrance from the adjacent methyl and piperidinone groups will heavily influence regioselectivity.
Safety, Handling, and Toxicology
No specific material safety data sheet (MSDS) is publicly available for 1-(2-Amino-6-methylphenyl)piperidin-2-one. Therefore, a conservative approach to safety must be adopted by extrapolating from structurally related compounds.
-
Piperidine Derivatives: Many piperidine-based compounds are hazardous. Piperidine itself is flammable, toxic, and corrosive, causing severe skin burns and eye damage.[4][5]
-
Aromatic Amines: Aniline and its derivatives can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation.
-
Substituted Piperidinones: Compounds like 6-methylpiperidin-2-one are known to cause skin and eye irritation.[3] 2-Aminopiperidine is classified as harmful if swallowed and can cause serious eye damage.[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust.[7] Clean up immediately using appropriate absorbent materials.[7]
Extrapolated GHS Hazard Classification
| Hazard Class | Statement | Source (Analogues) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [6] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation | [3][6] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3] |
Applications in Research and Development
The primary value of 1-(2-Amino-6-methylphenyl)piperidin-2-one lies in its application as a sophisticated building block in drug discovery.
-
Kinase Inhibitors: Its structure serves as a key intermediate for synthesizing selective inhibitors of tyrosine kinases, such as JAK2.[1] The aniline nitrogen provides a vector for introducing moieties that can interact with the hinge region of a kinase's ATP-binding pocket, while the substituted phenyl and piperidinone rings act as a rigid scaffold to orient functional groups for optimal binding and selectivity.
-
CNS-Active Agents: The lipophilic character of the core structure, combined with its potential to be functionalized, makes it a candidate for designing molecules capable of crossing the blood-brain barrier.[1] This opens avenues for research into treatments for neurodegenerative and psychiatric disorders.[1] The piperidine scaffold itself is a common feature in many CNS-active drugs.[8][9]
References
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MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-Aminopiperidine. Retrieved from [Link]
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PubChem - NIH. (n.d.). 6-Methylpiperidin-2-one. Retrieved from [Link]
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Bulgarian Chemical Communications. (n.d.). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
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Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis of piperidinones incorporating an amino acid moiety as potential SP antagonists. Retrieved from [Link]
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